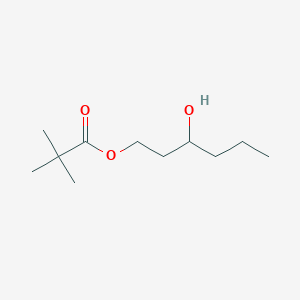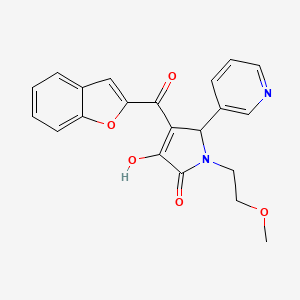![molecular formula C22H19N5O4 B2419353 N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-{4-メチル-7-オキソ-1-フェニル-1H,6H,7H-ピラゾロ[3,4-d]ピリダジン-6-イル}アセトアミド CAS No. 941884-14-6](/img/structure/B2419353.png)
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-{4-メチル-7-オキソ-1-フェニル-1H,6H,7H-ピラゾロ[3,4-d]ピリダジン-6-イル}アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide is a complex organic compound that features a unique combination of structural motifs
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.
作用機序
Target of Action
The primary targets of this compound are pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are responsible for a variety of infections, and inhibiting their growth can help treat these conditions.
Mode of Action
The compound acts as an antibacterial agent , inhibiting the growth of bacterial biofilms . Biofilms are communities of bacteria that adhere to surfaces and are often resistant to antibiotics. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to establish and maintain infections.
Biochemical Pathways
It is known that the compound interferes with the bacteria’s ability to form biofilms, which are crucial for their survival and proliferation .
Result of Action
The compound has been found to be a potent inhibitor of bacterial biofilm formation . In particular, it was found to inhibit 60.04% of B. subtilis biofilm growth . This suggests that the compound could have significant antibacterial effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide typically involves multi-step organic reactions. The key steps include:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the pyrazolo[3,4-d]pyridazinone core: This involves the condensation of hydrazine derivatives with diketones or ketoesters, followed by cyclization.
Coupling of the two moieties: The final step involves the coupling of the 2,3-dihydrobenzo[b][1,4]dioxin ring with the pyrazolo[3,4-d]pyridazinone core through an acetamide linkage. This can be achieved using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
類似化合物との比較
Similar Compounds
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide: A similar compound lacking the oxo group on the pyrazolo[3,4-d]pyridazinone core.
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)propionamide: A similar compound with a propionamide instead of an acetamide linkage.
Uniqueness
The presence of both the 2,3-dihydrobenzo[b][1,4]dioxin ring and the 4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazinone core in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-methyl-7-oxo-1-phenyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl}acetamide makes it unique. This combination of structural motifs is not commonly found in other compounds, giving it distinct chemical and biological properties.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-17-12-23-27(16-5-3-2-4-6-16)21(17)22(29)26(25-14)13-20(28)24-15-7-8-18-19(11-15)31-10-9-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSUHFBAIVDCTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2419273.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2419275.png)

![Methyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2419279.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-fluorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2419281.png)
![N-(furan-2-ylmethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419282.png)
![1-METHANESULFONYL-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B2419283.png)
![5-((2,6-Dimethylmorpholino)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419284.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2419288.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamide](/img/structure/B2419290.png)
![5-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)oxazole-2-carboxamide](/img/structure/B2419292.png)
![1-[7-(1,3-Benzodioxol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2419293.png)
